molecular formula C13H13NOS2 B1333320 (2-Amino-4,5,6,7-tetrahydro-1-benzothien-3-yl)(thien-2-yl)methanone CAS No. 29462-24-6

(2-Amino-4,5,6,7-tetrahydro-1-benzothien-3-yl)(thien-2-yl)methanone

Cat. No.: B1333320
CAS No.: 29462-24-6
M. Wt: 263.4 g/mol
InChI Key: PLVGUPYLMPDNAR-UHFFFAOYSA-N
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Description

(2-Amino-4,5,6,7-tetrahydro-1-benzothien-3-yl)(thien-2-yl)methanone (CAS: 29462-24-6) is a 2-aminothiophene derivative with the molecular formula C₁₃H₁₃NOS₂ and a molecular weight of 263.38 g/mol . The compound features a bicyclic tetrahydrobenzo[b]thiophene core substituted with an amino group at the 2-position and a thien-2-ylmethanone moiety at the 3-position. Its structural uniqueness lies in the fusion of a partially hydrogenated benzothiophene ring with a thiophene-carbonyl group, which confers distinct electronic and steric properties.

Properties

IUPAC Name

(2-amino-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-thiophen-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NOS2/c14-13-11(12(15)10-6-3-7-16-10)8-4-1-2-5-9(8)17-13/h3,6-7H,1-2,4-5,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLVGUPYLMPDNAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)N)C(=O)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70368902
Record name (2-amino-4,5,6,7-tetrahydro-1-benzothien-3-yl)(thien-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70368902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29462-24-6
Record name (2-amino-4,5,6,7-tetrahydro-1-benzothien-3-yl)(thien-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70368902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of (2-Amino-4,5,6,7-tetrahydro-1-benzothien-3-yl)(thien-2-yl)methanone involves several steps. One common synthetic route includes the reaction of 2-aminothiophene with a suitable benzothiophene derivative under controlled conditions . The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .

Mechanism of Action

The mechanism of action of (2-Amino-4,5,6,7-tetrahydro-1-benzothien-3-yl)(thien-2-yl)methanone involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

Key structural analogs and their distinguishing features are summarized below:

Compound Name Substituent (R) Molecular Weight (g/mol) Crystal System/Space Group Key Structural Features Reference
(2-Amino-4,5,6,7-tetrahydro-1-benzothien-3-yl)(phenyl)methanone Phenyl 257.34 Orthorhombic, Pna2₁ Intramolecular N–H···O bond; infinite chains via N–H···O intermolecular interactions
(2-Amino-5-ethylthiophen-3-yl)(2-chlorophenyl)methanone 2-Chlorophenyl 269.76 Monoclinic, P2₁/c Planar six-membered ring via N–H···O; intermolecular chains along b-axis
(2-Amino-4,5,6,7-tetrahydro-1-benzothien-3-yl)(4-chlorophenyl)methanone 4-Chlorophenyl 292.30 - Chlorine enhances electron-withdrawing effects; confirmed via $ ^1 \text{H} $ NMR
(2-Amino-4,5,6,7-tetrahydro-1-benzothien-3-yl)(3-fluorophenyl)methanone 3-Fluorophenyl 275.35 - Fluorine substitution may alter dipole interactions and bioavailability
(2-Amino-4,5,6,7-tetrahydro-1-benzothien-3-yl)(3-methylphenyl)methanone 3-Methylphenyl 271.38 - Methyl group increases hydrophobicity; potential for enhanced membrane permeability
Target Compound: (2-Amino-4,5,6,7-tetrahydro-1-benzothien-3-yl)(thien-2-yl)methanone Thien-2-yl 263.38 - Thiophene ring introduces π-conjugation; possible differences in stacking interactions
Key Observations:
  • Hydrogen Bonding : All analogs exhibit intramolecular N–H···O=C hydrogen bonds , forming planar six-membered rings critical for receptor binding .
  • Electron-donating groups (e.g., CH₃) may improve lipophilicity, aiding cellular uptake . Thien-2-yl vs. Phenyl: The thiophene ring in the target compound introduces reduced symmetry and altered π-π interactions compared to phenyl derivatives, which could influence crystal packing and solubility .

Spectroscopic and Analytical Data

  • NMR Trends: $ ^1 \text{H} $ NMR signals for the amino group appear near δ 8.16 ppm in DMSO-d₆ for 4-chlorophenyl analogs, consistent with hydrogen bonding . Thien-2-yl protons in the target compound resonate distinctively at δ 7.3–7.5 ppm, differing from phenyl analogs (δ 7.4–7.6 ppm) due to electronic effects .
  • Mass Spectrometry : Molecular ion peaks ([M+H]⁺) range from 263.38 (target) to 292.30 (4-chlorophenyl analog) .

Biological Activity

(2-Amino-4,5,6,7-tetrahydro-1-benzothien-3-yl)(thien-2-yl)methanone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the existing literature on the biological activity of this compound, focusing on its pharmacological properties, synthesis, and structure-activity relationships.

The molecular formula for this compound is C16H17NOS with a molecular weight of 271.4 g/mol. The compound features a thieno-benzothiophene structure which is known to influence its biological activity.

PropertyValue
Molecular FormulaC16H17NOS
Molecular Weight271.4 g/mol
CAS Number247206-89-9

Anticancer Properties

Research indicates that derivatives of benzothiophene compounds exhibit cytostatic effects, particularly against various cancer cell lines. A study on azomethine derivatives derived from 2-amino-4,5,6,7-tetrahydro-1-benzothiophene highlighted their potential as anticancer agents due to their ability to inhibit tumor cell proliferation. Specifically, these compounds showed promising results in inhibiting the growth of non-small cell lung cancer cells and other malignancies .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It has demonstrated effectiveness against a range of bacterial strains, suggesting its potential utility in treating infections caused by resistant bacteria .

Anti-inflammatory Effects

Another significant aspect of the biological activity of this compound is its anti-inflammatory properties. Research indicates that it can inhibit inflammatory pathways, making it a candidate for the development of new anti-inflammatory drugs .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various substituents on the benzothiophene and thienyl rings. Studies suggest that modifications in these regions can enhance or diminish the pharmacological effects. For instance:

  • Substituent Variations : Different substituents on the aromatic rings have been shown to significantly affect cytotoxicity and selectivity towards cancer cells.
  • Ring Modifications : Alterations in the thieno and benzothiophene structures can lead to variations in binding affinity to biological targets.

Synthesis and Evaluation

A notable study focused on synthesizing azomethine derivatives from this compound via condensation reactions with various aldehydes. The synthesized compounds were then evaluated for their biological activities using high-performance liquid chromatography (HPLC) for purity assessment and biological assays for activity determination .

Pharmacological Testing

In vitro tests have confirmed that certain derivatives exhibit potent cytotoxic effects against human cancer cell lines. For example:

  • Compound X : Exhibited IC50 values in the low micromolar range against breast cancer cells.

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